

Aquastatin A: A Fungal Metabolite with Potent Enzyme Inhibitory Activity

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Compound of Interest

Compound Name: Aquastatin A

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An In-depth Technical Guide on the Discovery, Origin, and Biological Activity of **Aquastatin A**

Abstract

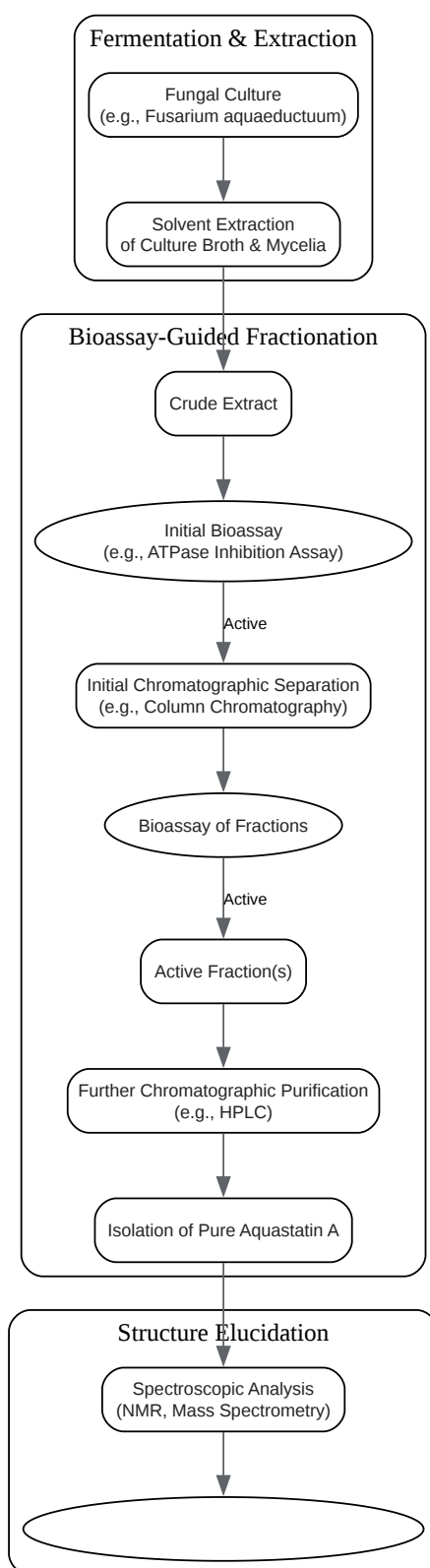
Aquastatin A is a glycosylated heteromeric depside of fungal origin that has garnered significant interest within the scientific community due to its potent and diverse enzyme inhibitory activities. Initially discovered as an inhibitor of mammalian ATPases, subsequent research has revealed its capacity to target bacterial fatty acid synthesis and, most notably, its highly potent, competitive inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of **Aquastatin A**, with a focus on its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Discovery and Origin

Aquastatin A was first isolated from the fungus *Fusarium aquaeductuum* during a screening program aimed at identifying novel inhibitors of mammalian adenosine triphosphatases (ATPases)[1]. Later, this metabolite was also isolated from *Sporothrix* sp. FN611 and the marine-derived fungus *Cosmospora* sp. SF-5060, highlighting its presence across different fungal genera[2][3]. The discovery was the result of a systematic bioassay-guided fractionation approach, a common strategy in natural product discovery.

Bioassay-Guided Discovery Workflow

The discovery of **Aquastatin A** followed a classical bioassay-guided fractionation workflow. This process involves the systematic separation of a complex biological extract into simpler fractions, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.



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Figure 1: Bioassay-Guided Discovery Workflow for **Aquastatin A**.

Producing Organisms

Aquastatin A has been identified from several fungal species, indicating a distribution across different ecological niches. The primary reported producers are:

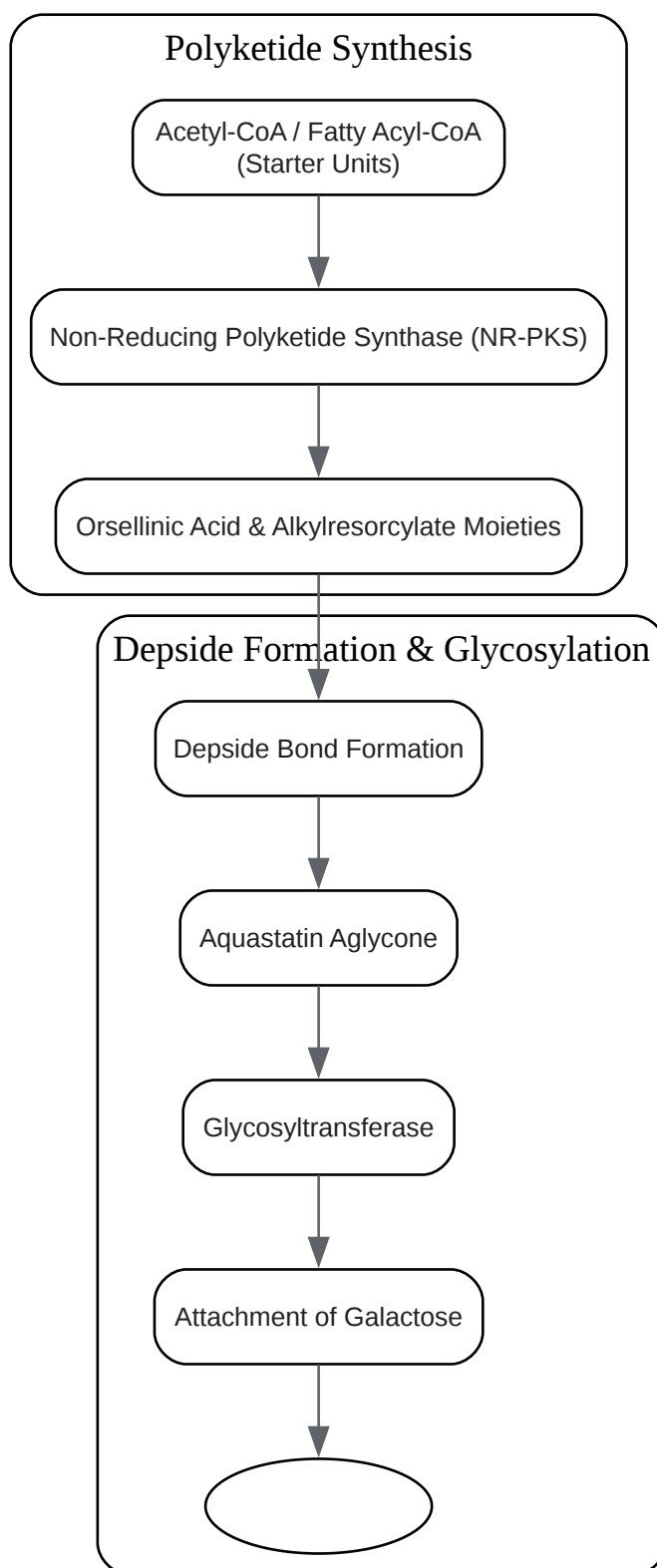
- *Fusarium aquaeductuum*: The original source of **Aquastatin A**, a filamentous fungus belonging to the phylum Ascomycota.
- *Sporothrix* sp.FN611: A species of fungus from which **Aquastatin A** was later isolated and identified as an inhibitor of bacterial enoyl-ACP reductase[2].
- *Cosmospora* sp.SF-5060: A marine-derived fungus that produces **Aquastatin A**, which was found to be a potent inhibitor of PTP1B[3].

Chemical Structure and Biosynthesis

The structure of **Aquastatin A** was elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[1][2]. It is a glycosylated heteromeric depside, characterized by a complex aromatic core linked to a sugar moiety.

Proposed Biosynthetic Pathway

Recent genomic studies have identified the biosynthetic gene cluster responsible for **Aquastatin A** production. The biosynthesis is proposed to be initiated by a non-reducing polyketide synthase (NR-PKS) and involves a glycosyltransferase for the attachment of the sugar unit.



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Figure 2: Proposed Biosynthetic Pathway of **Aquastatin A**.

Biological Activity and Mechanism of Action

Aquastatin A exhibits a range of biological activities, primarily through the inhibition of key enzymes in various metabolic and signaling pathways.

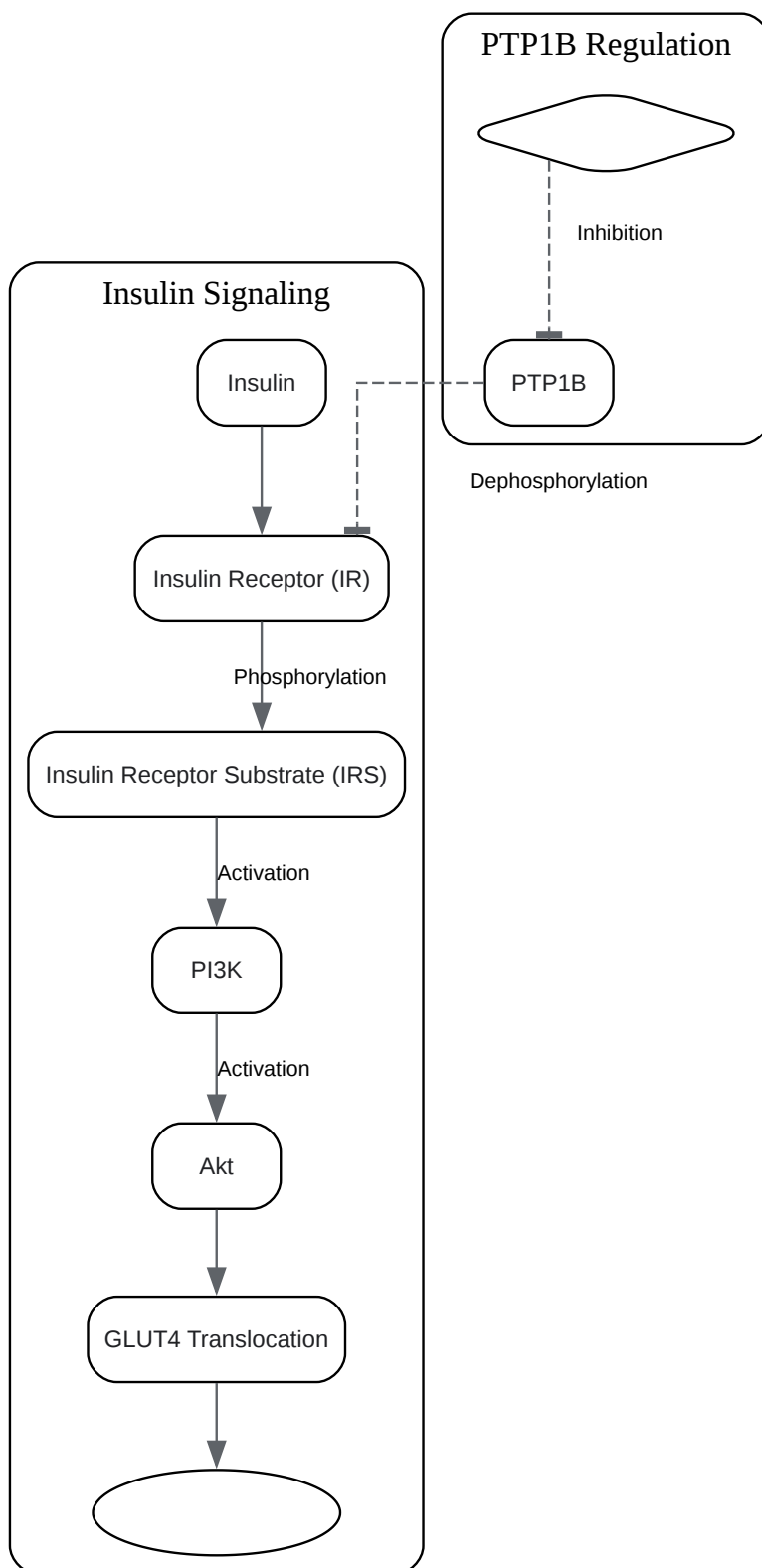
Quantitative Data Summary

The following table summarizes the reported inhibitory activities of **Aquastatin A** against its various targets.

Target Enzyme	Organism/System	IC50 / MIC	Reference
Na ⁺ /K ⁺ -ATPase	Mammalian	7.1 μ M	[1]
H ⁺ /K ⁺ -ATPase	Mammalian	6.2 μ M	[1]
Enoyl-ACP Reductase (FabI)	Staphylococcus aureus	3.2 μ M	[2]
Enoyl-ACP Reductase (FabK)	Streptococcus pneumoniae	9.2 μ M	[2]
Protein Tyrosine Phosphatase 1B (PTP1B)	Human	0.19 μ M	[3]
Staphylococcus aureus	-	16-32 μ g/ml (MIC)	[2]
Methicillin-resistant S. aureus (MRSA)	-	16-32 μ g/ml (MIC)	[2]

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

The most potent activity of **Aquastatin A** reported to date is its competitive inhibition of PTP1B. PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, **Aquastatin A** can potentially enhance these signaling cascades, making it a molecule of interest for research in diabetes and obesity.



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- 3. researchgate.net [researchgate.net]
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